molecular formula C19H14ClN5O3 B2482418 2-(3-chlorophenyl)-9-(2-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide CAS No. 869069-43-2

2-(3-chlorophenyl)-9-(2-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide

Cat. No. B2482418
CAS RN: 869069-43-2
M. Wt: 395.8
InChI Key: VWDVBWJCJBFGPS-UHFFFAOYSA-N
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Description

Purine analogs, such as 2-(3-chlorophenyl)-9-(2-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide, are significant in medicinal chemistry due to their wide range of biological activities. These compounds are often explored for their potential as therapeutic agents in various diseases, including cancer and viral infections. N6-(6-Aminohexyl)-FAD is a derivative of flavin adenine dinucleotide (FAD) and is of interest in biochemical studies, particularly in enzyme mechanisms and electron transport chains.

Synthesis Analysis

The synthesis of purine analogs typically involves multi-step chemical reactions starting from simple purine bases or preformed purine ring systems. For example, Yahyazadeh et al. (2004) detailed a method for synthesizing 9-benzyl-6-aminopurines from 5-amino-1-benzyl-4-cyanoimidazoles, showcasing a typical approach to modifying purine structures (Yahyazadeh, Pourrostam, & Rabiee, 2004).

Molecular Structure Analysis

Molecular structure analysis of purine analogs involves spectroscopic methods like NMR and X-ray crystallography to determine the arrangement of atoms within the molecule. Studies on tautomerism of nucleic acid bases by Person et al. (1989) highlight the importance of understanding the molecular interactions and stability of purine derivatives (Person et al., 1989).

Chemical Reactions and Properties

Purine analogs participate in a variety of chemical reactions, reflecting their diverse chemical properties. Their reactivity can include nucleophilic substitution, cyclization, and addition reactions, depending on the functional groups present on the purine ring.

Physical Properties Analysis

The physical properties of purine analogs, such as solubility, melting point, and stability, are crucial for their formulation and application in drug development. These properties are determined by the compound's molecular structure and can significantly impact its biological activity and pharmacokinetics.

Chemical Properties Analysis

The chemical properties of purine analogs, including acidity/basicity, reactivity with nucleophiles and electrophiles, and photostability, are critical for their biological function. The presence of substituents on the purine ring can dramatically alter these properties, influencing the compound's mechanism of action and interaction with biological targets.

Given the complexity and specificity of these topics, detailed studies on "2-(3-chlorophenyl)-9-(2-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide" and "N6-(6-Aminohexyl)-FAD" would require targeted research that focuses on these compounds explicitly. The provided references offer a foundation in purine chemistry and related areas, which could be relevant for understanding the synthesis, structure, and properties of a wide range of purine derivatives and flavin analogs.

To provide detailed insights into the chemistry and application of "2-(3-chlorophenyl)-9-(2-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide" and "N6-(6-Aminohexyl)-FAD", I'll organize the information into paragraphs with subheadings, focusing on synthesis analysis, molecular structure analysis, chemical reactions and properties, physical properties analysis, and chemical properties analysis. Given the lack of direct research findings on these specific compounds, the following information is derived from related scientific studies on purine analogs and flavin adenine dinucleotide (FAD) derivatives.

Purine analogs, like "2-(3-chlorophenyl)-9-(2-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide", play a significant role in the development of therapeutic agents due to their biological activities against various diseases. Similarly, "N6-(6-Aminohexyl)-FAD" is a modified form of FAD, essential in studies on enzyme mechanisms and electron transport processes. These compounds' diverse applications highlight their importance in medicinal chemistry and biochemical research.

Synthesis Analysis

The synthesis of purine analogs involves complex multi-step reactions. A typical approach, as outlined by Yahyazadeh et al. (2004), involves starting from simpler purine bases or imidazole derivatives to build the purine structure with desired substituents. This process often requires careful selection of reagents and conditions to achieve the targeted molecular architecture (Yahyazadeh, Pourrostam, & Rabiee, 2004).

Molecular Structure Analysis

Understanding the molecular structure of purine analogs is crucial for their application in drug development. Techniques such as NMR spectroscopy and X-ray crystallography are employed to elucidate the arrangement of atoms within the molecule. Studies like those by Person et al. (1989) on nucleic acid base tautomers provide insights into the stability and molecular interactions of purine derivatives (Person et al., 1989).

Scientific Research Applications

Synthesis and Structural Analysis

Research has shown the development of synthetic pathways for compounds with structural similarities to "2-(3-chlorophenyl)-9-(2-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide." These pathways often involve reactions with purine derivatives, demonstrating the versatility and complexity of synthesizing such compounds. For instance, the synthesis of novel carbocyclic purine nucleosides incorporating nitrogen instead of carbon in the cyclopentyl moiety highlights the intricate chemical manipulations required to produce these molecules (Peterson & Vince, 1991).

Potential Applications

While direct studies on "2-(3-chlorophenyl)-9-(2-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide" may not be available, research on structurally related compounds provides insights into potential applications. For example, derivatives of purine nucleosides have been evaluated for their antitumor and antiviral activities, although with limited success in some cases (Peterson & Vince, 1991). This suggests a possible interest in exploring similar compounds for therapeutic uses.

Chemical Properties and Reactions

The chemical behaviors and properties of related purine derivatives, such as their reactions with nucleophiles, have been documented. These studies are crucial for understanding how such compounds might be modified or interact in biological systems. For instance, the reactions of 2-chloro-9-phenyl-9H-purine with various nucleophiles demonstrate the chemical versatility of purine derivatives, which could be relevant for the modification and development of new drugs or research tools (Tanji et al., 1987).

properties

IUPAC Name

2-(3-chlorophenyl)-9-(2-methoxyphenyl)-8-oxo-7H-purine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClN5O3/c1-28-13-8-3-2-7-12(13)25-18-15(23-19(25)27)14(16(21)26)22-17(24-18)10-5-4-6-11(20)9-10/h2-9H,1H3,(H2,21,26)(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWDVBWJCJBFGPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2C3=NC(=NC(=C3NC2=O)C(=O)N)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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